molecular formula C15H14FN3O3 B2609074 N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 2093496-29-6

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2609074
CAS No.: 2093496-29-6
M. Wt: 303.293
InChI Key: IEWMPVLWQHLBIV-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of azetidinone and oxazole rings, which are known for their biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the azetidinone and oxazole intermediates. The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cyclization of a β-lactam precursor. The oxazole ring can be synthesized via a Fischer oxazole synthesis, which involves the cyclization of an α-hydroxyketone with an amide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxazole ring to an oxazoline ring, altering the compound’s properties.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: Used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit certain enzymes by mimicking the transition state of enzyme-substrate complexes. The oxazole ring can interact with various receptors and proteins, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
  • N-[1-(4-bromophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
  • N-[1-(4-methylphenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide

Uniqueness

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3/c1-9-6-11(18-22-9)7-14(20)17-13-8-19(15(13)21)12-4-2-10(16)3-5-12/h2-6,13H,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWMPVLWQHLBIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CC(=O)NC2CN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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